6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-18-3-1-16(2-4-18)19-5-6-20(26)25(23-19)13-15-7-10-24(11-8-15)21(27)17-9-12-28-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMVBEPSJPUZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which is achieved through the reaction of piperidine with furan-3-carbonyl chloride under basic conditions.
Coupling Reaction: The final step is the coupling of the fluorophenyl intermediate with the piperidine derivative, followed by cyclization to form the dihydropyridazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., dihydropyridazinone cores, fluorophenyl groups, or piperidine derivatives) and are compared based on synthesis, physicochemical properties, and hypothetical bioactivity.
Core Structure and Substitution Patterns
Hypothetical Bioactivity and Target Interactions
- Target Compound : The furan-3-carbonyl group may interact with ATP-binding pockets in kinases, while the fluorophenyl group could enhance membrane permeability. Comparable to ’s SARS-CoV-2 inhibitors (e.g., compound 130), fluorinated aromatic systems improve binding to hydrophobic enzyme pockets .
- Piperidine-4-carboxylic acid derivatives () : Carboxylic acid groups may form ionic interactions with basic residues in targets like GABA receptors or proteases .
Physicochemical Properties
Q & A
Q. What are the primary synthetic strategies for synthesizing 6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or ketoesters under reflux in ethanol or DMF .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled pH (6.5–7.5) .
- Step 3 : Functionalization of the piperidine ring with furan-3-carbonyl using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Critical Parameters : Reaction temperatures (70–100°C), solvent polarity, and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm; dihydropyridazinone carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 438.17) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the solubility challenges, and how are they addressed in experimental design?
- Methodological Answer :
- The compound exhibits poor aqueous solubility due to hydrophobic moieties (fluorophenyl, furan). Strategies include:
- Co-solvent Systems : DMSO:water (1:4) for in vitro assays .
- Micellar Formulations : Use of polysorbate-80 or cyclodextrins for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency; yields vary by 15–20% depending on catalyst loading (2–5 mol%) .
- Temperature Gradients : Lower temperatures (50°C) reduce furan decomposition but prolong reaction time (24–48 hrs) .
- Statistical Optimization : Use Design of Experiments (DoE) to model interactions between solvent polarity (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and stoichiometry .
Q. How are contradictions in biological activity data resolved across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolite Interference Testing : LC-MS/MS to rule out false positives from metabolite interactions .
- Structural Dynamics : MD simulations to assess conformational stability of the dihydropyridazinone ring under assay conditions (pH 7.4) .
Q. What strategies are employed to analyze conflicting spectral data (e.g., unexpected NOEs in NMR)?
- Methodological Answer :
- NOE Correlation : Use 2D NOESY to distinguish between rotational isomers of the piperidine-furan carbonyl group .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G*) predictions to identify misassignments .
Q. How is the compound’s structure-activity relationship (SAR) explored for target selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
